2-(Methylsulfanyl)-1H-perimidine
CAS No.: 92972-05-9
Cat. No.: VC19216309
Molecular Formula: C12H10N2S
Molecular Weight: 214.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92972-05-9 |
---|---|
Molecular Formula | C12H10N2S |
Molecular Weight | 214.29 g/mol |
IUPAC Name | 2-methylsulfanyl-1H-perimidine |
Standard InChI | InChI=1S/C12H10N2S/c1-15-12-13-9-6-2-4-8-5-3-7-10(14-12)11(8)9/h2-7H,1H3,(H,13,14) |
Standard InChI Key | HMEVZBYEHKWSDJ-UHFFFAOYSA-N |
Canonical SMILES | CSC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Introduction
Chemical Identity and Physical Properties
2-(Methylsulfanyl)-1H-perimidine belongs to the perimidine class, featuring a molecular formula of CHNS and a molecular weight of 214.28 g/mol. Key physical properties include:
Property | Value | Source |
---|---|---|
Density | 1.4 g/cm (estimated) | |
Melting Point | >300°C | |
Boiling Point | 393.2°C (estimated) | |
Solubility | Low in polar solvents | |
LogP (Partition Coefficient) | 3.52 |
The compound’s low solubility in polar solvents correlates with its hydrophobic naphthalene backbone, while the methylsulfanyl group enhances electron density at the pyrimidine ring.
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The synthesis of 2-(Methylsulfanyl)-1H-perimidine typically involves cyclocondensation of 1,8-diaminonaphthalene with methylthio-containing carbonyl precursors (e.g., thiourea derivatives or S-methylisothiouronium iodide) . A representative protocol includes:
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Refluxing 1,8-diaminonaphthalene with S-methylisothiouronium iodide in ethanol under acidic or catalytic conditions.
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Catalytic acceleration using nanostructured materials (e.g., MCM-41-NH) to improve yield (up to 95%) and reduce reaction time .
For example:
Advanced Catalytic Approaches
Recent advancements employ nanocatalysts and solvent-free conditions to enhance sustainability. Zendehdel et al. demonstrated that hybrid heteropolyacid catalysts (e.g., HPA/NaY) achieve yields >90% at 80°C .
Structural and Electronic Features
X-ray Crystallography Insights
Single-crystal X-ray analyses reveal:
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Planar naphthalene-pyrimidine fusion with a dihedral angle of 5.2° between rings .
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Intramolecular N–H⋯N hydrogen bonds consolidating the molecular conformation .
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π-π stacking interactions (3.8–4.2 Å) between adjacent molecules, contributing to crystal stability .
Spectroscopic Characterization
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H NMR (DMSO-d): Aromatic protons appear as doublets at δ 6.53–7.16 ppm, while the NH proton resonates as a singlet at δ 12.28 ppm .
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IR Spectroscopy: Stretching vibrations at 1580 cm (C=N) and 690 cm (C–S).
Biological and Pharmacological Activities
Antimicrobial Properties
2-(Methylsulfanyl)-1H-perimidine exhibits broad-spectrum antibacterial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The methylsulfanyl group enhances membrane penetration by interacting with lipid bilayers.
Industrial and Material Science Applications
Coordination Chemistry
The compound serves as a bidentate ligand for transition metals (e.g., Cu, Pd) due to its N,S-donor sites. Complexes exhibit catalytic activity in Suzuki-Miyaura couplings .
Organic Electronics
Its planar structure and extended π-system make it suitable for organic semiconductors. Thin films show a hole mobility of 0.12 cm/V·s, comparable to rubrene.
Comparative Analysis with Analogues
Compound | Structure Type | Key Differences | Biological Activity |
---|---|---|---|
2-Methyl-1H-perimidine | Perimidine | Lacks sulfur substituent | Lower antimicrobial potency |
4-Methylthio-2-pyrimidinamine | Pyrimidine | Smaller fused ring system | Moderate enzyme inhibition |
2-(Methylsulfanyl)-1H-perimidine | Perimidine | –SCH enhances solubility | Broad-spectrum bioactivity |
Recent Advances and Future Directions
Recent studies focus on:
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